![molecular formula C12H16Br2O B13454807 {[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene](/img/structure/B13454807.png)
{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene is an organic compound that features a benzene ring substituted with a brominated pentyl ether group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic components, making it versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene typically involves the reaction of benzyl alcohol with 1,5-dibromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atoms in the compound can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation Reactions: The benzene ring can be oxidized to form phenolic compounds under strong oxidizing conditions.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products
Substitution: Formation of {[(1,5-Hydroxypentan-3-yl)oxy]methyl}benzene.
Oxidation: Formation of {[(1,5-Dibromopentan-3-yl)oxy]methyl}phenol.
Reduction: Formation of {[(1,5-Pentan-3-yl)oxy]methyl}benzene.
Scientific Research Applications
Chemistry
In chemistry, {[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new materials and compounds.
Biology
In biological research, this compound can be used to study the effects of brominated ethers on biological systems. It serves as a model compound for understanding the interaction of brominated organic molecules with enzymes and other biomolecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its unique structure allows for the modification of its functional groups to enhance biological activity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of {[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The ether linkage allows for the compound to be incorporated into larger molecular structures, affecting their overall function and stability.
Comparison with Similar Compounds
Similar Compounds
- {[(1,5-Dichloropentan-3-yl)oxy]methyl}benzene
- {[(1,5-Diiodopentan-3-yl)oxy]methyl}benzene
- {[(1,5-Fluoropentan-3-yl)oxy]methyl}benzene
Uniqueness
Compared to its analogs, {[(1,5-Dibromopentan-3-yl)oxy]methyl}benzene is unique due to the presence of bromine atoms, which confer distinct reactivity and stability. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different chemical behavior and interactions. This makes this compound particularly useful in applications where specific reactivity is required.
Properties
Molecular Formula |
C12H16Br2O |
|---|---|
Molecular Weight |
336.06 g/mol |
IUPAC Name |
1,5-dibromopentan-3-yloxymethylbenzene |
InChI |
InChI=1S/C12H16Br2O/c13-8-6-12(7-9-14)15-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
LQNAROZZRQDXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(CCBr)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



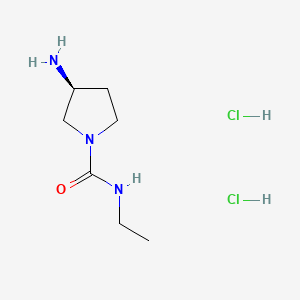
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 3-[(methylcarbamoyl)amino]propanoate](/img/structure/B13454736.png)
![sodium 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylate](/img/structure/B13454738.png)
![[3-(4-CYanooxan-4-yl)phenyl]boronic acid](/img/structure/B13454741.png)
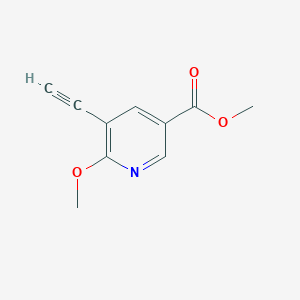
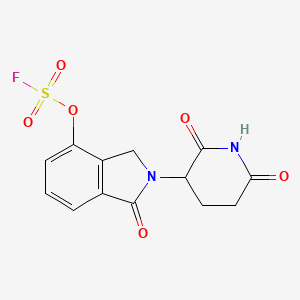
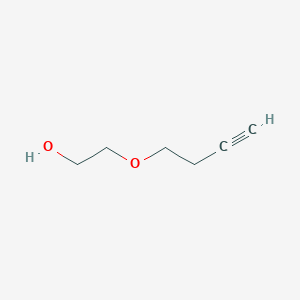
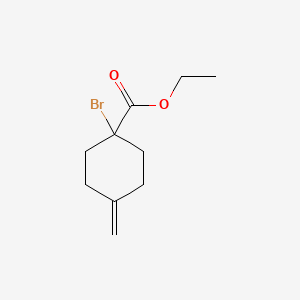
![{7-Bromoimidazo[1,2-a]pyridin-2-yl}methanol hydrochloride](/img/structure/B13454770.png)
![Methyl 4-aminobicyclo[2.1.1]hexane-2-carboxylate hydrochloride](/img/structure/B13454771.png)
![tert-butyl N-[(1S)-1-{8-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13454778.png)
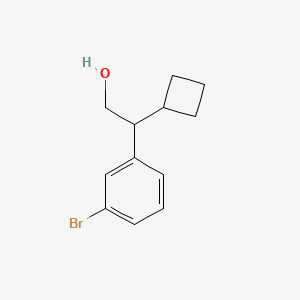
![(1E)-N-[(4-Methoxyphenyl)methyl]ethanimine](/img/structure/B13454803.png)
